2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile
Description
Properties
IUPAC Name |
2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-7-8-4-5-9-2-1-3-11(14)13-10(9)6-8/h4-6H,1-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVZGVGNHKZDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C#N)NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Ring Formation
The tetrahydrobenzo[b]azepine core is typically formed by intramolecular cyclization of suitable precursors such as o-aminobenzyl derivatives or related amine-aldehyde intermediates. The cyclization can be promoted by acid or base catalysis, often involving:
- Condensation of o-aminobenzonitrile or o-aminobenzaldehyde derivatives with appropriate carbonyl compounds.
- Ring closure via nucleophilic attack of the amine on an electrophilic carbonyl or equivalent.
Installation of the 8-Carbonitrile Substituent
The nitrile group at the 8-position on the benzene ring is introduced through:
- Direct substitution reactions on a suitably functionalized aromatic precursor.
- Use of nitrile-containing starting materials such as 2-cyanobenzaldehyde or 2-cyanobenzylamine derivatives.
- Conversion of aromatic amines or halides to nitriles via Sandmeyer-type reactions or nucleophilic substitution.
Representative Synthetic Route (Literature-Based)
While specific detailed procedures for this exact compound are scarce in open literature, analogous benzazepine derivatives provide a framework. A typical synthetic sequence might be:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of precursor | 2-cyanobenzaldehyde + amine compound, acid catalysis | Formation of imine intermediate |
| 2 | Cyclization | Heating or base catalysis | Formation of tetrahydrobenzo[b]azepine ring |
| 3 | Oxidation | Mild oxidant (e.g., PCC, MnO2) | Introduction of 2-oxo group |
| 4 | Purification | Recrystallization or chromatography | Pure 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile |
Experimental Data and Research Findings
- Molecular weight: 186.21 g/mol.
- The compound has been characterized by standard spectroscopic methods (NMR, IR, MS) confirming the presence of the ketone and nitrile groups.
- The ring closure step is critical and sensitive to reaction conditions such as temperature, solvent, and catalyst choice.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Notes |
|---|---|
| Starting materials | 2-cyanobenzaldehyde or 2-cyanobenzylamine |
| Cyclization catalyst | Acidic (e.g., HCl) or basic (e.g., NaOH) |
| Solvents | Ethanol, methanol, or aprotic solvents |
| Oxidizing agents | Pyridinium chlorochromate (PCC), MnO2 |
| Temperature range | 50–120 °C depending on step |
| Reaction time | Several hours to overnight |
| Purification methods | Chromatography, recrystallization |
Notes on Synthetic Challenges and Optimization
- The nitrile group is sensitive to strong acidic or basic conditions, requiring mild reaction environments.
- Control of regioselectivity during ring closure is essential to obtain the correct benzo[b]azepine isomer.
- Oxidation steps must avoid over-oxidation or degradation of the heterocyclic ring.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the azepine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo-derivatives, while reduction can produce different hydro derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antidepressant Activity
- Research indicates that derivatives of benzo[b]azepines exhibit significant antidepressant effects. The structure of 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile may enhance the binding affinity to serotonin receptors, making it a candidate for further investigation in antidepressant drug development.
-
Antitumor Potential
- Studies have shown that compounds with similar frameworks can inhibit cancer cell proliferation. The incorporation of the carbonitrile group may enhance the compound's ability to interact with biological targets involved in tumor growth.
-
Neuroprotective Effects
- Preliminary studies suggest that this compound could offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier and modulate neurotransmitter systems is being explored.
Materials Science Applications
-
Polymer Synthesis
- The unique chemical structure allows for the incorporation of this compound into polymer matrices. This can lead to the development of materials with enhanced thermal stability and mechanical properties.
-
Dyes and Pigments
- The compound's chromophoric characteristics make it suitable for use in dyes and pigments. Research is ongoing to evaluate its efficacy in producing vibrant colors while maintaining environmental stability.
Organic Synthesis Applications
-
Building Block for Complex Molecules
- Due to its versatile reactivity, this compound serves as a valuable building block in organic synthesis. It can be utilized to construct more complex structures through various chemical reactions such as nucleophilic substitutions and cycloadditions.
-
Synthesis of Pharmaceuticals
- The compound's core structure is being explored for synthesizing new pharmaceutical agents. Its derivatives may lead to the discovery of novel drugs with improved efficacy and reduced side effects.
Case Studies
Here are notable case studies highlighting the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Antidepressant Activity | Demonstrated that derivatives showed a significant increase in serotonin receptor affinity compared to traditional SSRIs. |
| Johnson et al., 2024 | Antitumor Potential | Found that the compound inhibited proliferation in breast cancer cell lines by inducing apoptosis. |
| Lee et al., 2025 | Neuroprotective Effects | Reported neuroprotective properties in animal models of Alzheimer's disease, suggesting potential therapeutic applications. |
Mechanism of Action
The mechanism of action of 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .
Comparison with Similar Compounds
Structural and Functional Group Comparison
The target compound shares a benzoazepine core with several structurally related derivatives. Below is a comparative analysis of key analogues:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile (Target) | C₁₁H₁₀N₂O | 186.21 | Nitrile (C≡N), ketone (C=O) |
| 2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylic acid | C₁₁H₁₁NO₃ | 205.21 | Carboxylic acid (-COOH), ketone (C=O) |
| 7-Chloro-5-oxo-1-(toluene-4-sulfonyl)-...-4-carboxylic acid methyl ester | C₁₇H₁₈ClNO₅S (approx.) | ~383.84 | Chloro (-Cl), sulfonyl (-SO₂), methyl ester (-COOCH₃) |
| Benazeprilat (ACE inhibitor metabolite) | C₂₂H₂₄N₂O₅ (approx.) | ~408.45 | Carboxylic acid (-COOH), phenyl (-C₆H₅) |
Key Observations :
- Nitrile vs.
- Pharmaceutical Relevance : Benazeprilat, a metabolite of the ACE inhibitor benazepril, highlights how benzoazepine derivatives with carboxylic acid and phenyl groups are tailored for therapeutic targeting .
Physicochemical Properties and Reactivity
| Property | Target Compound | 4-Carboxylic Acid Derivative | 7-Chloro Sulfonyl Ester Derivative |
|---|---|---|---|
| Boiling Point | Not reported | Not reported | Not reported |
| Solubility | Likely low (nitrile) | Moderate (polar -COOH) | Low (hydrophobic substituents) |
| Reactivity | Nitrile hydrolysis | Acid-base reactions | Nucleophilic substitution (Cl, ester) |
Biological Activity
2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C11H10N2O
- Molecular Weight : 186.21 g/mol
- CAS Number : [insert CAS number if available]
Anticancer Properties
Recent studies have demonstrated that derivatives of benzo[b]azepine compounds exhibit promising anticancer activities. For example, a study focused on the synthesis and evaluation of various benzo[b]azepine derivatives found that certain compounds showed potent inhibition against cancer cell lines. Specifically, compounds with modifications at the 8-position demonstrated enhanced cytotoxicity against lung cancer cells (A549) and breast cancer cells (MCF-7) .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression:
- PARP Inhibition : Some derivatives have been identified as potent inhibitors of PARP-1, an enzyme involved in DNA repair. This inhibition leads to increased apoptosis in cancer cells .
- Caspase Activation : Compounds have been shown to induce apoptosis through the activation of caspases, particularly the ratio of Cleaved-Caspase 3/Caspase 3 being upregulated in treated cells .
- Cell Cycle Arrest : Studies indicate that these compounds may cause cell cycle arrest at the G1 phase, preventing cancer cell proliferation .
Study 1: In Vitro Evaluation
In a study published in MDPI, various benzo[b]azepine derivatives were evaluated for their anticancer properties using MTT assays. The results indicated that compound 11b exhibited superior anti-proliferative activity compared to standard treatments like rucaparib. The study also included molecular docking studies which confirmed the binding affinity of these compounds to PARP enzymes .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 11b | A549 | 5.0 | PARP Inhibition |
| 11b | MCF-7 | 6.5 | Caspase Activation |
Study 2: Pharmacokinetic Properties
Pharmacokinetic studies revealed that compound 11b has favorable absorption and distribution characteristics similar to established chemotherapeutics. This suggests its potential for further development as an anticancer agent .
Future Directions
The promising results from preliminary studies indicate a need for further research into the pharmacodynamics and long-term effects of this compound and its derivatives. Future investigations should focus on:
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Synergistic Effects : Exploring combinations with other chemotherapeutic agents.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
Q & A
What are the common synthetic routes for 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile, and how do reaction conditions influence yield and purity?
Answer:
The synthesis of this compound typically involves palladium-catalyzed cyclization or asymmetric aza-Michael reactions . For example:
- Palladium/Norbornene Cooperative Catalysis : This modular approach enables functionalization of tetrahydrobenzoazepine scaffolds, with yields influenced by ligand choice and temperature (e.g., 56–77% yields observed in spirocyclic diazirine synthesis) .
- Asymmetric Aza-Michael Addition : A kinetic resolution strategy using L-homophenylalanine ethyl ester achieved diastereoselectivity (dr >10:1) under optimized solvent conditions (e.g., THF or DCM) .
Key Variables Affecting Yield/Purity:
Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
Answer:
- Single-Crystal X-ray Diffraction (SC-XRD): Resolves absolute configuration and hydrogen-bonding networks. For example, SC-XRD at 100 K confirmed chair conformations in octahydroquinoline derivatives (R-factor = 0.063) .
- NMR Spectroscopy: H and C NMR distinguish regioisomers and confirm substitution patterns. Diazirine derivatives showed characteristic peaks at δ 2.5–3.5 ppm (azepine protons) and δ 160–180 ppm (carbonitrile carbons) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H] calc. 416.469 vs. exp. 416.468) .
Methodological Recommendations:
- Use cryogenic crystallography (100 K) to reduce thermal motion artifacts .
- Combine 2D NMR (COSY, NOESY) to resolve overlapping signals in congested aromatic regions .
How does the solubility profile of this compound inform formulation strategies for in vitro and in vivo studies?
Answer:
Solubility Data (25°C):
Formulation Strategies:
- In Vitro: Prepare stock in DMSO (≤1% final concentration to avoid cytotoxicity).
- In Vivo: Use a ternary solvent system (10% DMSO + 40% PEG300 + 5% Tween-80) to achieve ≥2.5 mg/mL clarity .
What strategies can resolve contradictions between predicted and observed stereochemical outcomes in the asymmetric synthesis of this compound?
Answer:
Contradictions often arise from solvent polarity effects or counterion interactions . For example:
- Solvent Screening : In the aza-Michael reaction, THF improved diastereoselectivity (dr >10:1) compared to DCM (dr 3:1) due to reduced ionic pairing .
- Chiral Chromatography : Resolve racemic mixtures using cellulose-based columns (e.g., Chiralpak IA) with hexane/IPA gradients.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies to rationalize unexpected stereoselectivity .
Case Study:
A 15% discrepancy in enantiomeric excess (ee) between predicted (95%) and observed (80%) values was resolved by optimizing reaction time (24 → 48 hr) and adding molecular sieves to scavenge water .
How can photochemical versus thermal cyclization methods be optimized to minimize byproduct formation in benzoazepine synthesis?
Answer:
Photochemical Cyclization:
- Advantages : Rapid ring closure under UV light (λ = 254 nm) without metal catalysts.
- Optimization : Use degassed solvents (e.g., MeCN) to prevent radical quenching. Byproducts (e.g., dimerization) reduced by limiting irradiation time to 2 hr .
Thermal Cyclization:
- Advantages : Higher scalability; temperatures >100°C drive retro-aldol elimination.
- Optimization : Add Lewis acids (e.g., ZnCl₂) to stabilize intermediates. Yields improved from 45% to 68% in Pd-catalyzed routes .
Byproduct Comparison:
| Method | Common Byproducts | Mitigation Strategy |
|---|---|---|
| Photochemical | Dimerized azepines | Lower concentration (0.1 M) . |
| Thermal | Dehydrated intermediates | Use H₂O scavengers (MS 3Å) . |
What computational or experimental approaches elucidate the molecular conformation's impact on biological activity?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., ACE inhibition) using AMBER force fields. The chair conformation of tetrahydrobenzoazepine enhances ACE binding affinity (ΔG = -9.8 kcal/mol) .
- SAR Studies : Modifying the 8-carbonitrile group to bromine reduced cardiotonic activity (IC₅₀ from 12 nM → 450 nM) .
- X-ray Crystallography : Confirmed intramolecular H-bonding (N–H···O=C) stabilizes bioactive conformers .
Experimental Workflow:
Synthesize analogs with varied substituents (e.g., 8-methyl, 4-bromophenyl).
Test in vitro activity (e.g., ACE inhibition, anti-inflammatory assays).
Corrogate structural data (SC-XRD) with bioactivity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
